

# SR 43845: A Technical Overview of its Interaction with the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SR 43845 |           |
| Cat. No.:            | B1681100 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Dated: December 8, 2025

#### **Abstract**

**SR 43845** is a potent renin inhibitor that has been investigated for its potential to modulate the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis. This document provides a technical overview of **SR 43845**, summarizing its known effects on the RAS, presenting available quantitative data from preclinical studies, and outlining relevant experimental methodologies. The information is intended to serve as a resource for researchers and professionals in the field of pharmacology and drug development.

#### Introduction to the Renin-Angiotensin System

The renin-angiotensin system (RAS) is a complex hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and vascular resistance.[1][2][3] The system is initiated by the release of the enzyme renin from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or decreased sodium concentration.

[1] Renin cleaves its substrate, angiotensinogen, to form the inactive decapeptide angiotensin I. Angiotensin-converting enzyme (ACE), found predominantly in the pulmonary circulation, then converts angiotensin I to the highly active octapeptide, angiotensin II.



Angiotensin II exerts its physiological effects by binding to specific receptors, primarily the AT1 receptor.[4] This binding triggers a cascade of events, including vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and increased sympathetic nervous system activity.[2][4] Dysregulation of the RAS is a key factor in the pathophysiology of hypertension and other cardiovascular diseases.[1] Consequently, inhibitors of this system, such as ACE inhibitors and angiotensin II receptor blockers (ARBs), are cornerstone therapies for these conditions. Direct renin inhibitors, like **SR 43845**, represent another class of drugs that target the initial and rate-limiting step of this critical pathway.

#### SR 43845: A Potent Renin Inhibitor

**SR 43845** is a renin inhibitor that has demonstrated significant activity in preclinical models.[5] [6][7][8] Its chemical and physical properties are summarized in the table below.

| Property                | Value                                                                                                                                                                                                                |
|-------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name              | (3R,4R)-4-((R)-3-(1H-imidazol-5-yl)-2-((S)-3-phenyl-2-(3-(pyridin-3-yl)propanamido)propanamido)-5-cyclohexyl-N-((2S,3R)-1-((1,3-dihydroxy-2-methylpropan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)-3-hydroxypentanamide |
| Chemical Formula        | C44H64N8O8                                                                                                                                                                                                           |
| Molecular Weight        | 833.04 g/mol                                                                                                                                                                                                         |
| In Vitro Potency (IC50) | 10 <sup>-11</sup> mol/L (for human and primate plasma renin)[5]                                                                                                                                                      |

### **Quantitative Data from Preclinical Studies**

The primary source of in vivo data for **SR 43845** comes from a study conducted in conscious, sodium-replete cynomolgus monkeys.[5] The study compared the effects of **SR 43845** with the ACE inhibitor captopril on blood pressure and plasma renin activity (PRA).



Table 1: Dose-Dependent Effects of SR 43845 Infusion on Mean Arterial Pressure (MAP) in Cynomolgus

Monkeys[5]

| MOUVEASIA                    |                |                         |                        |
|------------------------------|----------------|-------------------------|------------------------|
| Infusion Dose<br>(µg/kg/min) | Duration (min) | Change in MAP<br>(mmHg) | Baseline MAP<br>(mmHg) |
| 0.33                         | 30             | Decrease                | 110 ± 5                |
| 3.3                          | 30             | Dose-related decrease   | 110 ± 5                |
| 33                           | 30             | -14 ± 1                 | 114 ± 4                |
| 100                          | 30             | -22 ± 2 (Maximal)       | 110 ± 5                |
| 200                          | 30             | No further reduction    | 110 ± 5                |

Table 2: Effects of SR 43845 on Plasma Renin Activity

(PRA) in Cynomolgus Monkeys[5]

| Infusion Dose (µg/kg/min) | Effect on PRA  |
|---------------------------|----------------|
| 0.33                      | 90% inhibition |

# Signaling Pathways and Experimental Workflows The Renin-Angiotensin System and the Site of Action of SR 43845

The following diagram illustrates the classical renin-angiotensin system and highlights the point of inhibition by **SR 43845**.

Caption: The Renin-Angiotensin System and the inhibitory action of **SR 43845** on Renin.

## Experimental Workflow for In Vivo Blood Pressure Measurement



The following diagram outlines a typical experimental workflow for assessing the in vivo effects of a compound like **SR 43845** on blood pressure in an animal model.



Click to download full resolution via product page

Caption: A generalized workflow for in vivo blood pressure studies.

#### **Experimental Protocols**

Detailed experimental protocols for the study of **SR 43845** are not publicly available in full. However, based on the published abstract and general pharmacological practices, the following methodologies can be inferred.



# In Vivo Blood Pressure and Plasma Renin Activity Measurement in Monkeys

- Animal Model: Conscious, chronically instrumented, sodium-replete cynomolgus monkeys were used.[5] Chronic instrumentation typically involves the surgical implantation of arterial and venous catheters for direct blood pressure measurement and drug administration, respectively.
- Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the laboratory environment to minimize stress-induced physiological changes.
- Experimental Conditions: Studies are conducted in conscious, freely moving animals to avoid the confounding effects of anesthesia. Sodium-replete status is maintained to ensure a standardized baseline RAS activity.
- Drug Administration: **SR 43845** is administered as a continuous intravenous infusion over a defined period (e.g., 30 minutes).[5] A dose-ranging study design is employed to determine the dose-response relationship.
- Blood Pressure Measurement: Arterial blood pressure is continuously monitored via the indwelling arterial catheter connected to a pressure transducer and recording system. Mean Arterial Pressure (MAP) is calculated from the systolic and diastolic pressure readings.
- Plasma Renin Activity (PRA) Assay: Blood samples are collected at baseline and at various time points during and after drug infusion. PRA is typically measured using a radioimmunoassay (RIA) or an enzymatic assay. These assays quantify the rate of angiotensin I generation from endogenous or exogenous angiotensinogen in the plasma sample. The results are expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/hr).

#### In Vitro Renin Inhibition Assay

- Principle: The in vitro potency of a renin inhibitor is determined by its ability to block the
  enzymatic activity of purified renin. This is often assessed using a fluorometric or radiometric
  assay.
- Reagents:



- Purified human or primate renin.
- A synthetic renin substrate (e.g., a peptide containing the renin cleavage site). In fluorometric assays, the substrate is often labeled with a fluorescent reporter and a quencher. Cleavage of the substrate by renin separates the reporter and quencher, leading to an increase in fluorescence.
- Assay buffer to maintain optimal pH and ionic strength for the enzymatic reaction.
- SR 43845 at various concentrations.
- Procedure:
  - Renin and the renin substrate are incubated together in the assay buffer.
  - SR 43845 is added to the reaction mixture at a range of concentrations.
  - The rate of substrate cleavage is measured over time by monitoring the increase in fluorescence or radioactivity.
  - The concentration of SR 43845 that inhibits 50% of the renin activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

#### **Discussion and Future Directions**

The available data indicate that **SR 43845** is a highly potent inhibitor of renin, effectively lowering blood pressure in a primate model.[5] Its mechanism of action at the initial step of the RAS cascade makes it a theoretically attractive therapeutic agent for hypertension and other cardiovascular diseases.

However, the publicly available information on **SR 43845** is limited to a single preclinical study from 1989. There is a notable absence of data on its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), oral bioavailability, and long-term safety and efficacy. Furthermore, there is no information regarding its progression into clinical development. The development of direct renin inhibitors has historically been challenging, with issues such as poor oral bioavailability and off-target effects hindering their progress. While aliskiren is a



clinically approved direct renin inhibitor, the development of many other compounds in this class has been discontinued.

For a comprehensive understanding of the therapeutic potential of **SR 43845**, further research would be required to address these knowledge gaps. Studies to determine its oral bioavailability, pharmacokinetic properties in different species, and its safety profile in chronic dosing studies would be essential next steps. Additionally, comparative studies with other RAS inhibitors in various disease models could help to further delineate its specific advantages and disadvantages.

#### Conclusion

**SR 43845** is a potent renin inhibitor with demonstrated efficacy in lowering blood pressure in a preclinical primate model. Its high in vitro potency suggests a strong and specific interaction with the renin enzyme. While the initial findings are promising, the lack of further published data on its development makes it difficult to assess its full therapeutic potential. The information presented in this technical guide provides a summary of the currently available knowledge on **SR 43845** and its interaction with the renin-angiotensin system, serving as a foundation for any future research into this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogues with improved tissue penetration and hypoxic cell killing in tumors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Bariatric Surgery and Pharmacokinetics of Paracetamol | Clinical Research Trial Listing ( Morbid | Obesity ) ( NCT03538457 ) [trialx.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]



- 5. Effects of a renin inhibitor, SR 43845, and of captopril on blood pressure and plasma active renin in conscious sodium-replete macaca PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Renin Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 7. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]
- 8. In vivo comparison of the renin inhibitor H77 with the angiotensin-converting enzyme inhibitor captopril PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SR 43845: A Technical Overview of its Interaction with the Renin-Angiotensin System]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681100#sr-43845-renin-angiotensin-system-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com